molecular formula C33H40O21 B1238563 Kaempferol 3-sophorotrioside CAS No. 80714-53-0

Kaempferol 3-sophorotrioside

Cat. No.: B1238563
CAS No.: 80714-53-0
M. Wt: 772.7 g/mol
InChI Key: MGAFCXOXRHSKIA-MEBVLIOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside is a kaempferol O-glucoside that is kaempferol attached to a beta-D-sophorotriosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite and a metabolite. It is a kaempferol O-glucoside, a trihydroxyflavone and a trisaccharide derivative.

Scientific Research Applications

Phytochemical Composition

Kaempferol 3-sophorotrioside, along with other glycosylated kaempferol derivatives, was identified in the external leaves of tronchuda cabbage (Brassica oleracea L. var. costata DC). These compounds were characterized using reversed-phase HPLC-DAD-MS/MS-ESI, marking the first report of their occurrence in nature. The study highlighted that organic cultivation resulted in higher total phenolics content compared to conventional practices (Ferreres et al., 2005).

Medicinal Properties

  • Neuroprotective Effects : Kaempferol demonstrated potential neuroprotective effects by reducing cerebral ischemia-reperfusion injury in vivo. It mitigated oxidative and inflammatory stress, leading to a decrease in brain damage (Wang et al., 2020).

  • Cardioprotective Properties : Kaempferol exhibited protective effects against myocardial ischemia/reperfusion injury in rats. It enhanced myocardial function, reduced infarct size, and attenuated apoptosis through its antioxidant activity and inhibition of GSK-3β (Zhou et al., 2015).

  • Anti-Obesity Activity : In Lycium chinense leaves, kaempferol-3-sophoroside-7-glucoside exhibited anti-obesity effects. The study found that bioaccessible fractions from the leaves, after digestion processes, showed significant inhibition of lipid accumulation in cells, indicating potential anti-obesity applications (Choi et al., 2019).

Antioxidant and Anti-Inflammatory Properties

Kaempferol and its derivatives like this compound have been identified as having potent antioxidant and anti-inflammatory properties. They have been studied for their ability to inhibit DNA damage and lipid peroxidation, with various effects enhanced by certain metal ions (Sahu & Gray, 1994).

Properties

CAS No.

80714-53-0

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O21/c34-7-15-19(40)23(44)26(47)31(49-15)53-29-24(45)20(41)17(9-36)51-33(29)54-30-25(46)21(42)16(8-35)50-32(30)52-28-22(43)18-13(39)5-12(38)6-14(18)48-27(28)10-1-3-11(37)4-2-10/h1-6,15-17,19-21,23-26,29-42,44-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,29-,30-,31+,32+,33+/m1/s1

InChI Key

MGAFCXOXRHSKIA-MEBVLIOMSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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